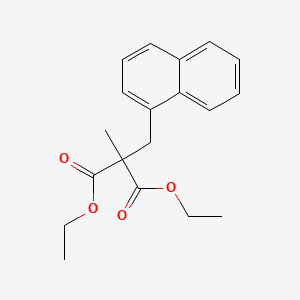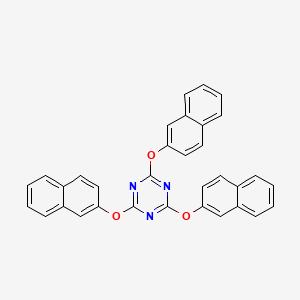
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- typically involves the nucleophilic substitution of cyanuric chloride with 2-naphthol. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_3\text{N}_3\text{Cl}3 + 3 \text{C}{10}\text{H}_7\text{OH} \rightarrow \text{C}_3\text{N}3(\text{OC}{10}\text{H}_7)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions with nucleophiles, replacing the naphthalenyloxy groups with other functional groups.
Oxidation and Reduction: The aromatic nature of the compound allows it to participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted triazines, while oxidation and reduction reactions can modify the aromatic ring or the substituents.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of polymers, dyes, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The specific pathways depend on the biological context, but may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- can be compared with other similar compounds, such as:
Melamine (1,3,5-Triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in the plastics industry.
Cyanuric Acid (1,3,5-Triazine-2,4,6-triol): Used in the production of disinfectants, herbicides, and as a stabilizer for chlorine in swimming pools.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): A key intermediate in the synthesis of herbicides, dyes, and other industrial chemicals.
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(2-naphthalenyloxy)- stands out due to its unique naphthalenyloxy substituents, which impart distinct photophysical properties and potential biological activities .
Eigenschaften
CAS-Nummer |
4532-28-9 |
|---|---|
Molekularformel |
C33H21N3O3 |
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
2,4,6-trinaphthalen-2-yloxy-1,3,5-triazine |
InChI |
InChI=1S/C33H21N3O3/c1-4-10-25-19-28(16-13-22(25)7-1)37-31-34-32(38-29-17-14-23-8-2-5-11-26(23)20-29)36-33(35-31)39-30-18-15-24-9-3-6-12-27(24)21-30/h1-21H |
InChI-Schlüssel |
JIYCKAIGOMYIGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC(=N3)OC4=CC5=CC=CC=C5C=C4)OC6=CC7=CC=CC=C7C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


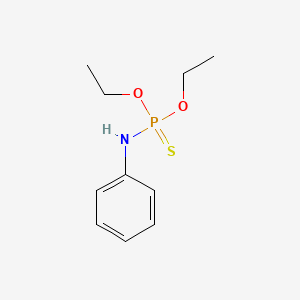
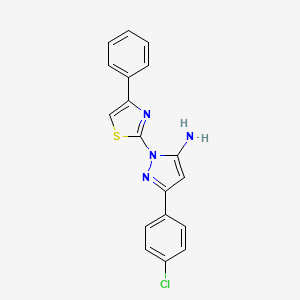
![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)
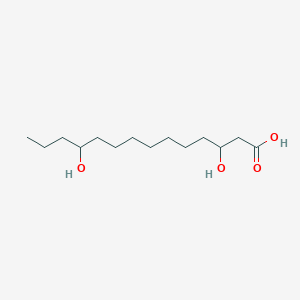

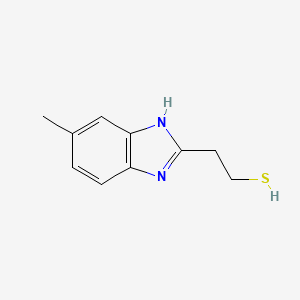
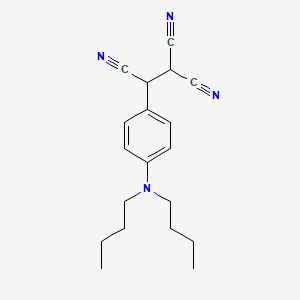

![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)

![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
